molecular formula C21H21NO2 B10977178 2-(naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide

2-(naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide

Cat. No.: B10977178
M. Wt: 319.4 g/mol
InChI Key: QEMYOQYKWHFODQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide is an organic compound that features a naphthalene ring and a phenylpropyl group connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent (e.g., bromine) to form 2-bromonaphthalene. This intermediate is then reacted with a suitable nucleophile (e.g., sodium hydroxide) to form naphthalen-2-ol.

    Acylation: Naphthalen-2-ol is then acylated using an acyl chloride (e.g., acetyl chloride) to form 2-(naphthalen-2-yloxy)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(naphthalen-2-yloxy)acetyl chloride with 3-phenylpropylamine under basic conditions (e.g., triethylamine) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and amide functionalities.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The naphthalene and phenylpropyl groups could facilitate binding to hydrophobic pockets, while the amide linkage might participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yloxy)-N-(2-phenylethyl)acetamide: Similar structure but with a shorter alkyl chain.

    2-(Naphthalen-2-yloxy)-N-(4-phenylbutyl)acetamide: Similar structure but with a longer alkyl chain.

    2-(Naphthalen-2-yloxy)-N-(3-phenylpropyl)propionamide: Similar structure but with a different acyl group.

Uniqueness

2-(Naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide is unique due to its specific combination of a naphthalene ring and a phenylpropyl group linked through an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C21H21NO2/c23-21(22-14-6-9-17-7-2-1-3-8-17)16-24-20-13-12-18-10-4-5-11-19(18)15-20/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,22,23)

InChI Key

QEMYOQYKWHFODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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